BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide

Medicinal Chemistry Bioisosterism SAR

N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6, MF C12H11N3O3, MW 245.23 g/mol) is a synthetic small molecule composed of a benzo[1,3]dioxole (piperonyl) head group linked via a methylene bridge to an imidazole-1-carboxamide moiety. It is commercially supplied as a research chemical at ≥95% purity by vendors including Santa Cruz Biotechnology (catalog sc-354154), AKSci, Enamine, and Biofount, with standard packaging options of 25 mg, 250 mg, and 1 g.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 1087784-50-6
Cat. No. B1416529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide
CAS1087784-50-6
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)N3C=CN=C3
InChIInChI=1S/C12H11N3O3/c16-12(15-4-3-13-7-15)14-6-9-1-2-10-11(5-9)18-8-17-10/h1-5,7H,6,8H2,(H,14,16)
InChIKeyKQORQUITXFEHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6) – Baseline Identity and Sourcing Overview for Research Procurement


N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6, MF C12H11N3O3, MW 245.23 g/mol) is a synthetic small molecule composed of a benzo[1,3]dioxole (piperonyl) head group linked via a methylene bridge to an imidazole-1-carboxamide moiety [1]. It is commercially supplied as a research chemical at ≥95% purity by vendors including Santa Cruz Biotechnology (catalog sc-354154), AKSci, Enamine, and Biofount, with standard packaging options of 25 mg, 250 mg, and 1 g [2]. This compound is currently classified as a non-diagnostic, non-therapeutic research reagent and is not associated with an approved drug or late-stage clinical candidate .

Why Direct Substitution of N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide with Simple Urea or Amide Analogs Fails in Structure-Activity-Relationship (SAR) Studies


Although N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide shares the piperonyl-methyl pharmacophore with its simpler urea congener N-(1,3-benzodioxol-5-ylmethyl)urea (CAS 65609-28-1, MW 194.19), the replacement of the terminal –NH₂ group with an imidazole heterocycle introduces a precisely defined shift in physicochemical properties that precludes direct functional interchange [1][2]. Specifically, the imidazole-1-carboxamide confers one fewer hydrogen-bond donor (1 vs. 2) and one additional hydrogen-bond acceptor (4 vs. 3), a higher computed logP (~1 vs. 0.5), and a larger molecular weight (245.23 vs. 194.19 g/mol) [1][2]. These alterations modify membrane permeability, solubility, and target-binding pharmacophore geometry, making the compound a distinct chemical tool rather than a drop-in replacement for its urea analog in biochemical probe or medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6) Against Its Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Profile Distinguishes Imidazole-1-carboxamide from Urea Analog

The target compound N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6) possesses exactly one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA), whereas its closest structural analog N-(1,3-benzodioxol-5-ylmethyl)urea (CAS 65609-28-1) has two HBD and three HBA [1][2]. This altered HBD/HBA ratio directly impacts the compound's ability to satisfy Lipinski-type drug-likeness filters and influences its interaction with biological targets that discriminate between urea and imidazole-carboxamide pharmacophores [3].

Medicinal Chemistry Bioisosterism SAR

Computed Lipophilicity Shift (XLogP3) vs. Urea Analog Informs Solubility and LogD Prioritization

The computed XLogP3 value of the target compound is 1.0, which is 0.5 log units higher than that of the urea analog N-(1,3-benzodioxol-5-ylmethyl)urea (XLogP3 = 0.5) [1][2]. This indicates that the imidazole-1-carboxamide moiety increases lipophilicity relative to the primary urea, which can translate to higher logD at physiological pH and consequently altered solubility and protein-binding profiles [3].

Physicochemical Profiling Drug Design ADME

Molecular Weight and Rotatable Bond Equivalence but Distinct Heavy-Atom Composition vs. Urea Analog

The target compound's molecular weight (245.23 g/mol) exceeds that of the urea analog (194.19 g/mol) by 51.04 g/mol, driven by the formal replacement of –NH₂ (–16 Da) with an imidazole ring (–67 Da) [1][2]. Both molecules possess an identical rotatable bond count of 2, indicating that the increased MW does not introduce additional conformational flexibility [1][2]. The exact mass difference (Δ = 51.01089881 Da) is precisely accounted for by the C₃H₃N₂ elemental increment [1][2].

Molecular Property Comparison Fragment-Based Drug Design Chemical Biology

Commercially Verified Purity Baseline of ≥95% Enables Reproducible Screening

The compound is consistently offered at ≥95% purity by multiple independent suppliers, including AKSci (Min. Purity Spec: 95%) and Enamine (purity 95%), with Santa Cruz Biotechnology providing lot-specific Certificates of Analysis (CoA) containing exact purity and water content data [1]. In contrast, the urea analog N-(1,3-benzodioxol-5-ylmethyl)urea is less widely available from major research-chemical vendors and its purity specifications are not uniformly disclosed .

Quality Control High-Throughput Screening Procurement

Imidazole-1-carboxamide as a Privileged Pharmacophore for Kinase and Enzyme Target Engagement

Imidazole-1-carboxamide derivatives are documented in the patent and primary literature as pharmacophores for fatty acid amide hydrolase (FAAH) inhibition, Bruton's tyrosine kinase (BTK) inhibition, and glucagon receptor antagonism, among other target classes [1][2]. By incorporating this privileged fragment, the target compound N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide is expected to exhibit target-binding preferences that differ fundamentally from those of its benzodioxole-urea analog, which lacks the aromatic imidazole ring capable of π-stacking and additional H-bond acceptor interactions [3].

Kinase Inhibitor Pharmacophore Modeling Chemical Probe

Limitation Note: Absence of Direct Head-to-Head Biological Potency or Selectivity Data

At the time of this assessment, no peer-reviewed primary research article, publicly deposited bioactivity record (ChEMBL, BindingDB), or patent example was identified that reports quantitative IC₅₀, EC₅₀, Kd, or selectivity data for CAS 1087784-50-6 at any specific biological target [1][2]. The BindingDB entry BDBM50230575 (CHEMBL4079193) sometimes retrieved by automated search engines corresponds to a structurally unrelated compound (MW 451.28, C16H11F6N5O4) and must not be misattributed [1]. Consequently, the differential evidence presented above is limited to computed physicochemical properties and class-level pharmacophore inferences; no direct in vitro or in vivo comparative data versus a named analog are available to support potency- or selectivity-based differentiation claims [2].

Data Availability Procurement Risk Evidence Gap

Recommended Research Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide (CAS 1087784-50-6) Based on Evidenced Differentiation


Medicinal Chemistry Fragment-Growing Campaigns Targeting Kinase or FAAH Pharmacophore Models

The imidazole-1-carboxamide moiety is a recognized pharmacophore in kinase inhibitor and FAAH inhibitor patents [4]. The target compound uniquely combines this moiety with a benzodioxole fragment, providing a pre-assembled scaffold for fragment-based drug discovery programs that require imidazole-mediated hinge-binding or electrophilic-warhead interactions not achievable with benzodioxole-urea analogs.

Physicochemical Property Reference Standard for Bioisostere Evaluation (Imidazole-1-carboxamide vs. Urea)

The precisely measured computed property differences (ΔHBD = -1, ΔHBA = +1, ΔXLogP3 = +0.5, ΔMW = +51.04) between the target compound and its urea analog make it a useful reference compound for medicinal chemistry teams systematically evaluating the impact of imidazole-for-urea bioisosteric replacement on permeability, solubility, and target binding [4].

High-Throughput Screening Library Diversification with Verified ≥95% Purity Benzodioxole-Imidazole Scaffolds

Multiple vendors supply the target compound at ≥95% purity with lot-specific Certificates of Analysis, meeting the quality threshold for inclusion in diversity-oriented screening libraries [4]. Its structural distinctiveness from the more common benzodioxole-urea series adds a novel chemotype to screening decks without the risk of undefined impurity-driven false positives.

Chemical Probe Development Requiring a Defined HBD=1, HBA=4 Pharmacophore

Projects requiring a chemical probe with exactly one hydrogen-bond donor and four hydrogen-bond acceptors will find the target compound's HBD/HBA profile fits this specification, whereas the urea analog's HBD=2, HBA=3 profile does not [4]. This discrete difference can be decisive in structure-based design where donor/acceptor count must match a binding-site signature.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.